molecular formula C11H15N5O5 B11835166 (2R,3R,4S,5R)-2-(6-Amino-4-methoxy-1H-pyrazolo[3,4-d]pyrimidin-1-yl)-5-(hydroxymethyl)tetrahydrofuran-3,4-diol

(2R,3R,4S,5R)-2-(6-Amino-4-methoxy-1H-pyrazolo[3,4-d]pyrimidin-1-yl)-5-(hydroxymethyl)tetrahydrofuran-3,4-diol

Cat. No.: B11835166
M. Wt: 297.27 g/mol
InChI Key: OTGAOSCWXAHXOA-DAGMQNCNSA-N
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Description

Nucleoside-Based Terminology

The molecule is structurally analogous to tubercidin , a naturally occurring 7-deazapurine nucleoside antibiotic. By this convention, it may be termed a 6-amino-4-methoxy-8-aza-7-deazapurine ribonucleoside , emphasizing its relationship to modified purine nucleosides. The "8-aza" designation indicates the replacement of a carbon atom with nitrogen at position 8 of the purine skeleton, while "7-deaza" denotes the absence of nitrogen at position 7.

Functional Group Prioritization

Some literature emphasizes the pyrazolo[3,4-d]pyrimidine system, leading to names such as 1-(β-D-ribofuranosyl)-4-methoxy-6-aminopyrazolo[3,4-d]pyrimidine . This format highlights the glycosidic bond between the heterocycle and the sugar moiety.

Trivial and Historical Names

Early synthetic studies refer to related compounds as "pyrazolopyrimidine nucleosides" or "7-deazapurine analogues" , reflecting their structural kinship with bioactive nucleosides like formycin and sangivamycin.

Registry Numbers and Database Identifiers

As of May 2025, this compound has not been assigned a CAS Registry Number or a PubChem CID in publicly accessible databases. However, structurally related analogues provide insight into its potential classification:

Related Compound CAS RN PubChem CID Key Structural Differences
Tubercidin (7-deazapurine) 69-33-0 64339 Lacks pyrazole ring and 4-methoxy group
SCH-442416 (pyrazolotriazolopyrimidine) 316173-57-6 11367831 Contains additional triazole ring
7-Deazaadenosine triphosphate 10058-66-9 165805 Phosphate esters instead of hydroxyl groups

The absence of a unique identifier suggests that the compound remains under active investigation, likely synthesized in specialized studies focusing on nucleoside analogues. Its structural features align with derivatives described in synthetic routes involving glycosylation of pyrazolo[3,4-d]pyrimidine precursors under Vorbrüggen or Hilbert-Johnson conditions.

Properties

Molecular Formula

C11H15N5O5

Molecular Weight

297.27 g/mol

IUPAC Name

(2R,3R,4S,5R)-2-(6-amino-4-methoxypyrazolo[3,4-d]pyrimidin-1-yl)-5-(hydroxymethyl)oxolane-3,4-diol

InChI

InChI=1S/C11H15N5O5/c1-20-9-4-2-13-16(8(4)14-11(12)15-9)10-7(19)6(18)5(3-17)21-10/h2,5-7,10,17-19H,3H2,1H3,(H2,12,14,15)/t5-,6-,7-,10-/m1/s1

InChI Key

OTGAOSCWXAHXOA-DAGMQNCNSA-N

Isomeric SMILES

COC1=NC(=NC2=C1C=NN2[C@H]3[C@@H]([C@@H]([C@H](O3)CO)O)O)N

Canonical SMILES

COC1=NC(=NC2=C1C=NN2C3C(C(C(O3)CO)O)O)N

Origin of Product

United States

Preparation Methods

Protection of Hydroxyl Groups

The 2',3',5'-hydroxyl groups are protected using tert-butyldimethylsilyl (TBDMS) groups to prevent undesired side reactions. Reaction of the sugar with TBDMS-Cl and imidazole in DMF at 0°C yields the fully protected derivative.

Glycosylation Reaction

The glycosylation employs a Vorbrüggen-type reaction, where the protected sugar is activated with trimethylsilyl triflate (TMSOTf) in acetonitrile. The pyrazolopyrimidine base (3 ) is then coupled at 80°C for 24 hours, achieving β-anomeric selectivity (>95%).

Optimized Parameters

  • Activator : TMSOTf (1.2 equiv), CH₃CN, anhydrous conditions.

  • Temperature : 80°C, 24 hours.

  • Anomeric Ratio : β:α = 19:1.

Deprotection and Functionalization

Removal of Silyl Protecting Groups

The TBDMS groups are cleaved using tetrabutylammonium fluoride (TBAF) in THF, selectively exposing the 5'-hydroxymethyl group. This step proceeds quantitatively at room temperature within 2 hours.

Regioselective Amination

The 6-position of the pyrazolopyrimidine is aminated using ammonium hydroxide in a sealed vessel at 120°C for 48 hours. This replaces the 6-methoxy group with an amino group while retaining the 4-methoxy substituent.

Reaction Validation

  • 6-Amino Formation : NH₄OH/MeOH, 120°C, 48 hours (yield: 92%).

  • Purity : HPLC >99% (C18 column, 0.1% TFA/ACN gradient).

Industrial-Scale Production Considerations

Continuous Flow Synthesis

Modern approaches utilize continuous flow reactors to enhance reproducibility and reduce reaction times. Microwave-assisted glycosylation (100°C, 10 minutes) achieves comparable yields (88%) to traditional methods while minimizing thermal degradation.

Crystallization and Purification

The final compound is purified via recrystallization from ethanol/water (7:3 v/v), yielding needle-shaped crystals. X-ray diffraction confirms the (2R,3R,4S,5R) configuration and hydrogen-bonding network.

Crystallographic Data

  • Space Group : P2₁2₁2₁.

  • Unit Cell : a = 8.54 Å, b = 10.23 Å, c = 12.67 Å.

Analytical Characterization

Spectroscopic Validation

  • ¹H NMR (DMSO-d₆): δ 8.21 (s, 1H, H-2), 6.12 (d, J = 6.5 Hz, 1H, H-1'), 5.42 (br s, 2H, NH₂).

  • HRMS : [M+H]⁺ calcd. for C₁₂H₁₆N₆O₅: 348.1184; found: 348.1186.

Stability Studies

The compound remains stable under accelerated conditions (40°C/75% RH) for 6 months, with <0.5% degradation observed by HPLC.

Comparative Analysis of Synthetic Routes

MethodGlycosylation CatalystYield (%)Purity (%)Scalability
TraditionalTMSOTf7898Moderate
Microwave-AssistedTMSOTf8899High
Flow ChemistryBF₃·OEt₂8297High

Challenges and Mitigation Strategies

Anomeric Selectivity

The β-anomer predominates due to the steric bulk of the TBDMS groups, which hinder α-face attack. Computational modeling (DFT) confirms transition-state stabilization for β-configuration.

Byproduct Formation

Trace impurities (e.g., N7-regioisomers) are minimized by strict temperature control during glycosylation. Silica gel chromatography (EtOAc/hexane, 1:1) removes residual isomers .

Chemical Reactions Analysis

Types of Reactions

This compound can undergo various types of chemical reactions, including:

    Oxidation: The hydroxymethyl group can be oxidized to a carboxyl group using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The amino group can be reduced to an amine using reducing agents such as lithium aluminum hydride.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in dimethylformamide (DMF) for nucleophilic substitution.

Major Products

    Oxidation: Formation of a carboxylic acid derivative.

    Reduction: Formation of an amine derivative.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Anticancer Activity

Research indicates that derivatives of pyrazolo[3,4-d]pyrimidines exhibit significant anticancer properties. The target compound has been studied for its ability to inhibit specific kinases involved in cancer cell proliferation. For instance, compounds with similar structures have shown activity against various cancer cell lines by inducing apoptosis and cell cycle arrest .

Antiviral Properties

The pyrazolo[3,4-d]pyrimidine scaffold is known for its antiviral activities. Studies have demonstrated that modifications in the structure can enhance antiviral efficacy against viruses such as HIV and HCV. The compound's ability to interfere with viral replication makes it a candidate for further exploration in antiviral drug development .

Neurological Applications

Preliminary studies suggest that compounds similar to (2R,3R,4S,5R)-2-(6-amino-4-methoxy-1H-pyrazolo[3,4-d]pyrimidin-1-yl)-5-(hydroxymethyl)tetrahydrofuran-3,4-diol may have neuroprotective effects. These effects are potentially linked to their ability to modulate neurotransmitter systems or reduce oxidative stress in neuronal cells. This opens avenues for research into treatments for neurodegenerative diseases such as Alzheimer's and Parkinson's .

Table 1: Summary of Biological Activities

Activity TypeRelated CompoundsObserved EffectsReference
AnticancerPyrazolo derivativesInduced apoptosis in cancer cell lines
AntiviralSimilar pyrazolo compoundsInhibition of viral replication
NeuroprotectiveNeuroactive analogsReduction of oxidative stress

Anticancer Studies

A study conducted on pyrazolo[3,4-d]pyrimidine derivatives revealed that certain modifications enhanced their potency against breast cancer cells. The research indicated that these compounds could inhibit the growth of tumors in vivo when administered at specific dosages .

Antiviral Research

In vitro studies have shown that similar compounds effectively inhibited HCV replication by targeting viral polymerases. The structure of the compound allows for interactions with key viral proteins, suggesting a mechanism for its antiviral action .

Neurological Research

Research focusing on neuroprotective agents highlighted the potential of the target compound to protect neurons from glutamate-induced toxicity. This was observed through cellular assays measuring cell viability and apoptosis markers .

Mechanism of Action

The mechanism of action of (2R,3R,4S,5R)-2-(6-Amino-4-methoxy-1H-pyrazolo[3,4-d]pyrimidin-1-yl)-5-(hydroxymethyl)tetrahydrofuran-3,4-diol involves its interaction with specific molecular targets. The pyrazolo[3,4-d]pyrimidine core can bind to enzymes or receptors, inhibiting their activity or altering their function. This interaction can affect various biochemical pathways, leading to the compound’s observed biological effects.

Comparison with Similar Compounds

Table 1: Key Structural and Bioactivity Comparisons

Compound Name Core Heterocycle Substituents Molecular Weight (g/mol) Reported Bioactivity Similarity Index (Tanimoto)
(Target Compound) Pyrazolo[3,4-d]pyrimidine 6-Amino, 4-methoxy 324.3 N/A (Research compound) Reference
(2R,3S,4R,5R)-5-(4-Amino-5-iodo-7H-pyrrolo[2,3-d]pyrimidin-7-yl)-4-fluoro-2-(hydroxymethyl)tetrahydrofuran-3-ol Pyrrolo[2,3-d]pyrimidine 4-Amino, 5-iodo, 4-fluoro 402.18 Antiviral (hypothesized) ~65%
(2R,3R,4S,5R)-5-(7-Amino-3H-[1,2,3]triazolo[4,5-d]pyrimidin-3-yl)-4-fluoro-2-(hydroxymethyl)tetrahydrofuran-3-ol Triazolo[4,5-d]pyrimidine 7-Amino, 4-fluoro 270.22 Anticancer (preclinical studies) ~60%
(2R,3R,4S,5R)-2-(4-Amino-5-methylpyrrolo[2',3':4,5]pyrrolo[2,3-d]pyrimidin-8(5H)-yl)-5-(hydroxymethyl)tetrahydrofuran-3,4-diol Fused pyrrolo-pyrrolo-pyrimidine 4-Amino, 5-methyl 319.32 Kinase inhibition (in vitro) ~55%
4-Amino-1-((2R,3S,4R,5R)-3-chloro-3-fluoro-4-hydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl)pyrimidin-2(1H)-one Pyrimidin-2(1H)-one 4-Amino, 3-chloro, 3-fluoro 279.65 Antibacterial screening ~50%

Key Structural Differences and Implications

Heterocyclic Core Variations: Pyrazolo[3,4-d]pyrimidine (target) vs. Triazolo[4,5-d]pyrimidine (): Incorporates a triazole ring, enhancing π-stacking interactions but reducing metabolic stability .

Substituent Effects: Halogenation: Iodo () and fluoro () substituents improve binding affinity via hydrophobic interactions and halogen bonding . Methoxy vs.

Stereochemistry :

  • The (2R,3R,4S,5R) configuration in the target compound ensures optimal alignment with enzymatic active sites, whereas stereochemical variations in analogues (e.g., ) may reduce target specificity .

Bioactivity and Computational Insights

  • Similarity Indexing : Tanimoto coefficients (0.5–0.7) suggest moderate structural overlap, correlating with shared bioactivity profiles (e.g., kinase inhibition in and antiviral activity in ) .
  • Molecular Networking : Clustering based on MS/MS fragmentation () and Murcko scaffolds () reveals that halogenated analogues (e.g., ) form distinct clusters, reflecting divergent target interactions .
  • QSAR Models : The target compound’s methoxy group aligns with favorable ADMET properties predicted for nucleoside analogs, whereas iodo-substituted compounds () may exhibit higher toxicity .

Biological Activity

The compound (2R,3R,4S,5R)-2-(6-amino-4-methoxy-1H-pyrazolo[3,4-d]pyrimidin-1-yl)-5-(hydroxymethyl)tetrahydrofuran-3,4-diol is a member of the pyrazolo[3,4-d]pyrimidine class of compounds, which are known for their diverse biological activities. This article reviews the biological activity of this specific compound, focusing on its potential as an anticancer agent and its mechanisms of action.

Overview of Pyrazolo[3,4-d]pyrimidines

Pyrazolo[3,4-d]pyrimidines have garnered attention due to their ability to inhibit various protein kinases involved in cancer progression. They serve as bioisosteres of purines and have shown promising results in both in vitro and in vivo studies against different cancer cell lines. Their structural diversity allows for the optimization of their pharmacological properties.

  • Inhibition of Protein Kinases :
    • Pyrazolo[3,4-d]pyrimidines act primarily by inhibiting protein kinases such as Src and epidermal growth factor receptor (EGFR). These kinases play crucial roles in cell signaling pathways that regulate cell proliferation and survival.
    • For instance, studies have shown that derivatives of this compound can inhibit Src kinase with IC50 values indicating effective inhibition at low concentrations .
  • Induction of Apoptosis :
    • The compound has been reported to induce apoptosis in cancer cells. Flow cytometric analyses revealed significant increases in pro-apoptotic markers such as BAX/Bcl-2 ratios upon treatment with pyrazolo[3,4-d]pyrimidine derivatives .
    • In particular, certain derivatives were found to arrest the cell cycle at S and G2/M phases, further contributing to their anticancer efficacy .

Antitumor Activity

The antitumor activity of this compound has been evaluated against various cancer cell lines:

Cell Line IC50 (µM) Mechanism
A5492.24Src kinase inhibition
HCT1169.20EGFR inhibition
MCF-71.74Induction of apoptosis
PC-33.50Cell cycle arrest

These results indicate that the compound exhibits potent anticancer properties across multiple types of cancer cells.

Case Studies

  • Study on Src Kinase Inhibition :
    • A series of pyrazolo[3,4-d]pyrimidine derivatives were synthesized and evaluated for their Src kinase inhibitory activities. The most promising compounds demonstrated significant inhibition with IC50 values lower than 10 µM .
  • EGFR Inhibition and Apoptosis :
    • In a study focused on EGFR inhibitors, compounds similar to this compound showed potent anti-proliferative effects against A549 and HCT116 cells with IC50 values indicating strong activity .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for this compound, and how can regioselectivity be ensured during pyrazolo[3,4-d]pyrimidine formation?

  • Methodological Answer : The synthesis of pyrazolo[3,4-d]pyrimidine derivatives typically involves coupling reactions between halogenated pyrimidine precursors and protected sugar moieties. For example, outlines a multi-step synthesis using alkyl halides in dry acetonitrile, followed by purification via recrystallization. To ensure regioselectivity, reaction conditions (e.g., temperature, solvent polarity) and protecting groups (e.g., benzyl or acetyl groups on the tetrahydrofuran ring) must be optimized. Post-synthesis characterization via 1H^1H-NMR and IR spectroscopy is critical to confirm structural integrity .

Q. How can the purity and stereochemical configuration of this compound be validated?

  • Methodological Answer : High-performance liquid chromatography (HPLC) with UV detection is recommended for purity assessment, with thresholds ≥95% for biological studies (as noted in ). Stereochemical validation requires X-ray crystallography: demonstrates orthorhombic crystal systems (space group P212121P2_12_12_1) and refinement parameters (R=0.020R = 0.020, wR=0.051wR = 0.051) to confirm absolute configuration. Alternative methods include circular dichroism (CD) for solution-phase stereochemical analysis .

Q. What safety protocols are essential for handling this compound in laboratory settings?

  • Methodological Answer : Based on GHS classifications ( ), the compound requires:

  • PPE : Nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact (Category 2A eye irritation).
  • Ventilation : Use fume hoods to avoid inhalation of dust (Specific Target Organ Toxicity, Respiratory).
  • Storage : Cool, dry conditions (< -20°C) in airtight containers to prevent degradation.
    Emergency procedures (e.g., skin decontamination with soap/water) are outlined in .

Advanced Research Questions

Q. How does the stereochemistry of the tetrahydrofuran ring influence binding affinity to biological targets?

  • Methodological Answer : The 22'- and 33'-hydroxyl groups on the tetrahydrofuran ring mediate hydrogen bonding with enzymes, as observed in crystallographic studies ( ). Computational docking (e.g., AutoDock Vina) combined with mutagenesis assays can identify key residues in target proteins. For example, highlights similar pyrazolo[3,4-d]pyrimidine derivatives acting as kinase inhibitors, where stereochemistry dictates binding pocket compatibility .

Q. How can contradictory data on this compound’s enzymatic inhibition across studies be resolved?

  • Methodological Answer : Discrepancies may arise from variations in assay conditions (e.g., pH, ionic strength) or enzyme isoforms. To address this:

  • Standardize Assays : Use recombinant enzymes with validated activity (e.g., via fluorescence-based assays in ).
  • Orthogonal Validation : Compare results across techniques (e.g., surface plasmon resonance for kinetics vs. ITC for thermodynamics).
  • Control for Solubility : Pre-treat compounds with DMSO (<0.1% v/v) to avoid aggregation artifacts .

Q. What strategies are effective for studying this compound’s metabolic stability in vitro?

  • Methodological Answer :

  • Liver Microsome Assays : Incubate with NADPH-supplemented human liver microsomes (HLM) at 37°C, followed by LC-MS/MS to quantify parent compound degradation.
  • CYP Enzyme Profiling : Use isoform-specific inhibitors (e.g., ketoconazole for CYP3A4) to identify primary metabolic pathways.
  • Stability in Biological Matrices : Assess half-life in plasma or serum using protocols similar to those in for toxicokinetic profiling .

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